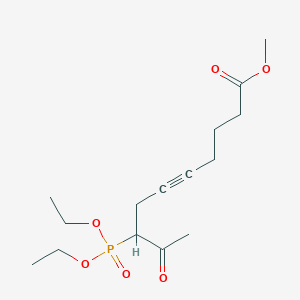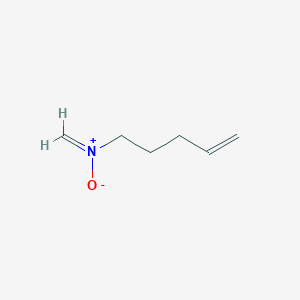![molecular formula C9H16O2S2 B14300532 Ethyl 2-[bis(methylsulfanyl)methylidene]butanoate CAS No. 124658-66-8](/img/structure/B14300532.png)
Ethyl 2-[bis(methylsulfanyl)methylidene]butanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-[bis(methylsulfanyl)methylidene]butanoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are often used in fragrances and flavorings. This particular compound is characterized by the presence of two methylsulfanyl groups attached to a butanoate ester, making it unique in its structure and properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[bis(methylsulfanyl)methylidene]butanoate typically involves the nucleophilic acyl substitution of an acid chloride with an alcohol. The reaction conditions often require a catalyst and a controlled environment to ensure the desired product is obtained. For example, the reaction between ethyl butanoate and a methylsulfanyl-containing reagent under acidic or basic conditions can yield the target compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes utilize advanced equipment to maintain the necessary temperature and pressure conditions, ensuring high yield and purity of the final product .
化学反应分析
Types of Reactions
Ethyl 2-[bis(methylsulfanyl)methylidene]butanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to form a carboxylic acid and an alcohol.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride to form corresponding alcohols.
Substitution: The methylsulfanyl groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Strong acids or bases, such as hydrochloric acid or sodium hydroxide, are commonly used.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Substitution: Various nucleophiles can be used, depending on the desired product.
Major Products Formed
Hydrolysis: Carboxylic acids and alcohols.
Reduction: Primary or secondary alcohols.
Substitution: Various substituted esters and thioethers.
科学研究应用
Ethyl 2-[bis(methylsulfanyl)methylidene]butanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavorings, and other specialty chemicals.
作用机制
The mechanism of action of ethyl 2-[bis(methylsulfanyl)methylidene]butanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis, releasing active intermediates that can interact with biological pathways. The methylsulfanyl groups may also play a role in modulating the compound’s reactivity and interactions with enzymes and receptors .
相似化合物的比较
Similar Compounds
Ethyl butanoate: A simpler ester with a similar backbone but lacking the methylsulfanyl groups.
Methyl 2-[bis(methylsulfanyl)methylidene]butanoate: A similar compound with a methyl ester instead of an ethyl ester.
Butyl 2-[bis(methylsulfanyl)methylidene]butanoate: Another related compound with a butyl ester group.
Uniqueness
This compound is unique due to the presence of two methylsulfanyl groups, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, solubility, and potential biological activity, making it a valuable compound for various applications .
属性
CAS 编号 |
124658-66-8 |
|---|---|
分子式 |
C9H16O2S2 |
分子量 |
220.4 g/mol |
IUPAC 名称 |
ethyl 2-[bis(methylsulfanyl)methylidene]butanoate |
InChI |
InChI=1S/C9H16O2S2/c1-5-7(8(10)11-6-2)9(12-3)13-4/h5-6H2,1-4H3 |
InChI 键 |
KTFPKDXCLPXCJS-UHFFFAOYSA-N |
规范 SMILES |
CCC(=C(SC)SC)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


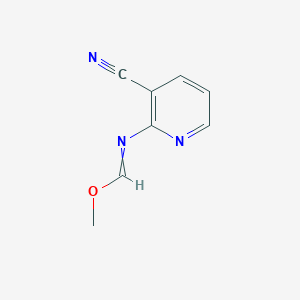
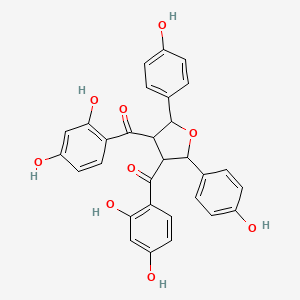
![1-[2-(2,4,4-Trimethylpentan-2-yl)phenoxy]propan-1-ol](/img/structure/B14300471.png)
![O-Propyl S-[2-(propylsulfanyl)ethyl] methylphosphonothioate](/img/structure/B14300479.png)
![4-Bromo-6-({[2-(pyridin-2-yl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14300481.png)
![2-Ethyl-3-[methoxy(phenylsulfanyl)(trimethylsilyl)methyl]cyclopentan-1-one](/img/structure/B14300482.png)
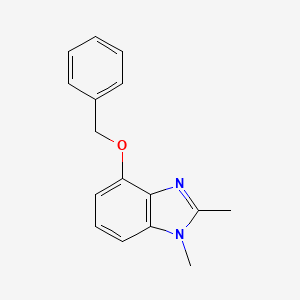
![9-{5-[1-(Ethylsulfanyl)pentyl]-3,4-dimethylfuran-2-YL}nonanoic acid](/img/structure/B14300497.png)
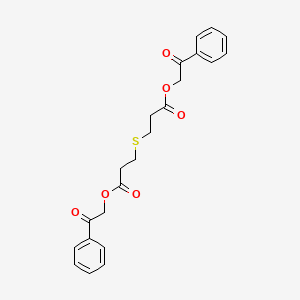
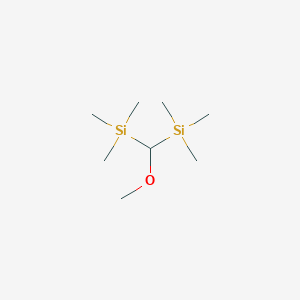
![N-[6-(2-Benzoyl-4-methylanilino)-6-oxohexyl]benzamide](/img/structure/B14300521.png)
